molecular formula C15H12N2O2 B1604338 10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide CAS No. 1134188-71-8

10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

Cat. No.: B1604338
CAS No.: 1134188-71-8
M. Wt: 256.29 g/mol
InChI Key: CTRLABGOLIVAIY-MNYIHESISA-N
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Description

Oxcarbazepine-d4 is intended for use as an internal standard for the quantification of oxcarbazepine by GC- or LC-MS. Oxcarbazepine is a prodrug form of the antiepileptic compound 10,11-dihydro-10-hydroxy carbamazepine. It inhibits high-frequency repetitive firing of rat spinal cord neurons when used at a concentration of 1 µM. Oxcarbazepine protects against electroshock-induced tonic hindlimb extension (ED50s = 10-20 mg/kg), as well as seizures induced by pentylenetetrazole (PTZ; ) or picrotoxin in rodents (ED50s = 23-30 and 150-250 mg/kg, respectively). Formulations containing oxcarbazepine have been used in the treatment of epileptic seizures.

Mechanism of Action

Target of Action

Oxcarbazepine-d4-1, also known as 10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide or 1,2,3,4-tetradeuterio-5-oxo-6H-benzobbenzazepine-11-carboxamide, primarily targets voltage-sensitive sodium channels in the brain . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental to the functioning of the nervous system .

Mode of Action

Oxcarbazepine-d4-1 and its active metabolite, monohydroxy derivative (MHD), block voltage-sensitive sodium channels . This action stabilizes hyperexcited neuronal membranes, inhibits repetitive neuronal firing, and decreases the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures . Additionally, Oxcarbazepine-d4-1 and MHD increase potassium conductance and modulate the activity of high-voltage activated calcium channels .

Biochemical Pathways

The biochemical pathways affected by Oxcarbazepine-d4-1 involve the modulation of sodium and potassium ion channels and high-voltage activated calcium channels . By blocking the sodium channels, Oxcarbazepine-d4-1 prevents the generation and propagation of action potentials. The increased potassium conductance and modulated activity of calcium channels further contribute to the stabilization of neuronal membranes .

Pharmacokinetics

Oxcarbazepine-d4-1 is rapidly absorbed and extensively metabolized in the liver to its active 10-monohydroxy metabolite (MHD) . The volume of distribution of MHD is 0.75 L/kg . The protein binding of 10-hydroxycarbazepine is 40%, while that of oxcarbazepine it is 60% . The plasma elimination half-life of oxcarbazepine is approximately 2 hours, and the plasma half-life of MHD is approximately 9 hours .

Result of Action

The primary result of Oxcarbazepine-d4-1’s action is the reduction in the incidence of seizures in epilepsy by inhibiting abnormal electrical activity in the brain . It significantly inhibits the growth of glioblastoma cell lines and induces apoptosis or G2/M arrest in these cells . This suggests potential anti-cancer effects in addition to its anticonvulsant properties .

Action Environment

The action, efficacy, and stability of Oxcarbazepine-d4-1 can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and clearance. Specifically, the co-administration with enzyme-inducing medications can enhance the clearance rate of MHD . Furthermore, genetic factors such as mutations in the UGT2B7 gene can also impact the clearance rate of MHD . Therefore, individualized dosing regimens may be necessary to achieve optimal therapeutic effects .

Biochemical Analysis

Biochemical Properties

Oxcarbazepine-d4-1 plays a crucial role in biochemical reactions as an internal standard for mass spectrometry and other analytical techniques . It interacts with various enzymes and proteins involved in the metabolism of oxcarbazepine. Specifically, oxcarbazepine-d4-1 is metabolized by cytosolic arylketone reductases in the liver to form its active metabolite . This interaction is essential for the accurate quantification of oxcarbazepine in biological samples.

Cellular Effects

Oxcarbazepine-d4-1 influences various cellular processes, particularly in neurons. It stabilizes hyper-excited neural membranes by blocking voltage-sensitive sodium channels, thereby preventing repetitive neuronal firing . This action is crucial in the treatment of epilepsy, as it helps to suppress seizures. Additionally, oxcarbazepine-d4-1 may affect cell signaling pathways and gene expression related to neural activity .

Molecular Mechanism

The molecular mechanism of oxcarbazepine-d4-1 involves its conversion to the active metabolite, 10,11-dihydro-10-hydroxy carbamazepine, which then exerts its effects by blocking voltage-sensitive sodium channels . This blockade stabilizes hyper-excited neural membranes and suppresses repetitive neuronal firing . The compound also interacts with various biomolecules, including enzymes involved in its metabolism and proteins that modulate its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oxcarbazepine-d4-1 change over time due to its stability and degradation. The compound is stable under standard storage conditions, but its active metabolite may degrade over time .

Dosage Effects in Animal Models

In animal models, the effects of oxcarbazepine-d4-1 vary with different dosages. At therapeutic doses, the compound effectively suppresses seizures without significant adverse effects . At higher doses, oxcarbazepine-d4-1 may cause toxicity, including dizziness, somnolence, and gastrointestinal disturbances . These findings highlight the importance of dose optimization in clinical settings.

Metabolic Pathways

Oxcarbazepine-d4-1 is involved in several metabolic pathways, primarily in the liver. It is rapidly reduced by cytosolic enzymes to form its active metabolite, which is then conjugated with glucuronic acid for excretion . Minor pathways involve oxidation to pharmacologically inactive derivatives . These metabolic processes are crucial for the compound’s pharmacokinetics and therapeutic efficacy.

Transport and Distribution

Within cells and tissues, oxcarbazepine-d4-1 is transported and distributed via various mechanisms. It is rapidly absorbed and distributed throughout the body, with a volume of distribution of approximately 0.75 L/kg . The compound binds to plasma proteins, which facilitates its transport to target tissues . This distribution is essential for its therapeutic effects in the central nervous system.

Subcellular Localization

Oxcarbazepine-d4-1 is localized primarily in the cytoplasm of neurons, where it exerts its effects on sodium channels . The compound does not appear to undergo significant post-translational modifications that would direct it to specific subcellular compartments. Its localization in the cytoplasm is sufficient for its therapeutic action in stabilizing neural membranes and preventing seizures .

Properties

IUPAC Name

1,2,3,4-tetradeuterio-5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)/i2D,4D,6D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRLABGOLIVAIY-MNYIHESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)CC3=CC=CC=C3N2C(=O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649423
Record name 10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134188-71-8
Record name 10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
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10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
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10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
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10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
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10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Reactant of Route 6
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10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

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